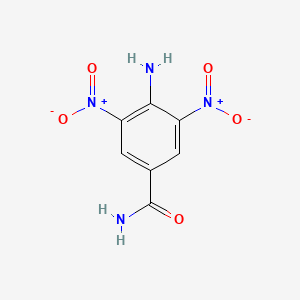

4-Amino-3,5-dinitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZFENSTYWDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202692 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-79-8 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54321-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,5-dinitrobenzamide in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The dinitrobenzamide class of compounds has emerged as a promising avenue of research, with potent activity against Mtb. This technical guide provides a comprehensive overview of the mechanism of action of 4-Amino-3,5-dinitrobenzamide and its analogues, focusing on their interaction with the essential mycobacterial enzyme, Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This document details the molecular basis of inhibition, presents quantitative efficacy data, outlines key experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction

The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenesis of Mycobacterium tuberculosis. It is a primary target for many antitubercular drugs. A crucial component of the cell wall is arabinogalactan, the synthesis of which depends on the precursor decaprenyl-phospho-arabinofuranose (DPA). The enzyme DprE1, a flavin-dependent oxidoreductase, is indispensable for the production of DPA.[1] Its essentiality and absence of a human homologue make it an attractive target for novel drug development.[1]

The 3,5-dinitrobenzamide scaffold has been identified as a potent inhibitor of Mtb growth. These compounds act as covalent inhibitors of DprE1, leading to the disruption of cell wall synthesis and subsequent bacterial death. This guide focuses on the specifics of this mechanism, providing the technical details necessary for researchers in the field of TB drug discovery.

The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA, which is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[1] This epimerization is a two-step process involving DprE1 and DprE2. DprE1 oxidizes DPR to decaprenyl-phospho-2-keto-D-ribose (DPX), which is then reduced by DprE2 to DPA.

Mechanism of Covalent Inhibition by Dinitrobenzamides

This compound and related dinitrobenzamides are pro-drugs that require activation within the mycobacterium. The mechanism of action involves the following key steps:

-

Reductive Activation: The nitro group of the dinitrobenzamide is reduced by the reduced flavin adenine dinucleotide (FADH2) cofactor of DprE1, forming a reactive nitroso intermediate.[1]

-

Nucleophilic Attack: The sulfur atom of a cysteine residue in the active site of DprE1, specifically Cysteine 387 (Cys387), acts as a nucleophile.[1]

-

Covalent Adduct Formation: The nucleophilic sulfur of Cys387 attacks the electrophilic nitroso group of the activated inhibitor, resulting in the formation of a stable covalent bond between the drug and the enzyme.[1]

-

Irreversible Inhibition: This covalent modification of the active site leads to the irreversible inactivation of DprE1, halting the synthesis of DPA and, consequently, the entire arabinogalactan biosynthesis pathway. Disruption of the cell wall integrity ultimately leads to bacterial cell death.

Signaling Pathway of DprE1 Inhibition

Caption: Covalent inhibition of DprE1 by this compound.

Quantitative Data: In Vitro Efficacy

The antimycobacterial activity of dinitrobenzamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The following table summarizes the MIC values for several representative 3,5-dinitrobenzamide compounds.

| Compound ID | Structure | MIC (µg/mL) against Mtb H37Rv | Reference |

| c2 | N-(4-(benzyloxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |

| d1 | N-(4-(4-chlorophenoxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |

| d2 | N-(4-(4-fluorophenoxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |

| Isoniazid | (Control) | 0.031 | [2] |

Experimental Protocols

Synthesis of 3,5-Dinitrobenzamide Derivatives

A general synthetic approach for 3,5-dinitrobenzamide derivatives starts with commercially available 3,5-dinitrobenzoic acid.

Step 1: Acyl Chloride Formation 3,5-dinitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride. The excess SOCl₂ is removed under reduced pressure.

Step 2: Amide Coupling The resulting 3,5-dinitrobenzoyl chloride is reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding N-substituted 3,5-dinitrobenzamide.

Step 3: Purification The crude product is typically purified by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against Mtb.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv culture

-

Test compound stock solution (in DMSO)

-

Alamar Blue reagent

-

10% Tween 80

Procedure:

-

Plate Preparation: Add sterile water to the perimeter wells of the 96-well plate to prevent evaporation.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the microplate. A drug-free control (containing only DMSO at the same concentration as the test wells) and a media-only control are included.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared Mtb inoculum to all wells except the media-only control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Alamar Blue Addition: After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

DprE1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1.

Materials:

-

Purified recombinant DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

FAD cofactor

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound

-

Detection reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)

Procedure:

-

Reaction Setup: In a microplate, combine the reaction buffer, DprE1 enzyme, and FAD.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells. A no-inhibitor control (with DMSO) is included.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPR substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Antitubercular Drug Discovery

Caption: A typical experimental workflow for the discovery of novel antitubercular agents.

Conclusion

This compound and its analogues represent a compelling class of antitubercular agents that exert their bactericidal effect through the covalent and irreversible inhibition of DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway. The detailed mechanism of action, involving reductive activation and nucleophilic attack by a key cysteine residue, provides a solid foundation for the rational design of next-generation DprE1 inhibitors. The potent in vitro activity of this scaffold underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these and other novel antitubercular compounds. Further research and development focusing on optimizing the pharmacokinetic and safety profiles of dinitrobenzamide derivatives are warranted to translate their promising in vitro efficacy into clinically effective treatments for tuberculosis.

References

An In-Depth Technical Guide to the 3,5-Dinitrobenzamide Scaffold as a DprE1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Subject: The discovery and characterization of the 3,5-dinitrobenzamide scaffold, represented by the core structure 4-Amino-3,5-dinitrobenzamide, as a class of covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis.

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new biological targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable and clinically validated target essential for the biosynthesis of the mycobacterial cell wall. The 3,5-dinitrobenzamide (DNB) scaffold represents a promising class of mechanism-based covalent inhibitors of DprE1. These compounds exhibit potent bactericidal activity by irreversibly inactivating the enzyme, thereby blocking the synthesis of critical cell wall components and leading to cell lysis. This technical guide provides a comprehensive overview of the DprE1 pathway, the mechanism of inhibition by DNBs, quantitative activity data for representative analogs, detailed experimental protocols for their evaluation, and a discussion of their structure-activity relationships (SAR).

The DprE1 Target and Pathway

DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidase that plays a pivotal role in the synthesis of arabinan, a major component of the mycobacterial cell wall. Specifically, DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3]

The pathway proceeds as follows:

-

Oxidation: DprE1 oxidizes the C2' hydroxyl group of DPR to form the keto-intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). In this step, the FAD cofactor is reduced to FADH₂.

-

Reduction: The partner enzyme, DprE2, subsequently reduces DPX to DPA in an NADH-dependent manner.

Inhibition of DprE1 halts the production of DPA, disrupting the synthesis of AG and LAM and compromising the structural integrity of the cell wall, ultimately leading to bacterial death.[3][4]

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nitro Groups in the Bioactivity of Dinitrobenzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising scaffolds, dinitrobenzamides have garnered considerable attention for their potent bioactivity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide delves into the critical role of the nitro functional groups in defining the therapeutic efficacy of this class of compounds, offering a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental findings.

Mechanism of Action: Covalent Inhibition Driven by Nitro Group Reduction

The primary mechanism by which dinitrobenzamides exert their antimycobacterial effect is through the covalent inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two vital components of the mycobacterial cell wall.[1]

The bioactivity of dinitrobenzamides is intrinsically linked to the presence of the nitro groups, which act as a "warhead." The process is initiated by the enzymatic reduction of one of the nitro groups by the flavin adenine dinucleotide (FAD) cofactor within the active site of DprE1.[2] This reduction transforms the nitro group into a highly reactive nitroso intermediate.[2] Subsequently, the sulfur atom of a cysteine residue (Cys387) in the DprE1 active site performs a nucleophilic attack on the nitroso group, leading to the formation of a stable covalent bond between the dinitrobenzamide molecule and the enzyme.[2][3] This irreversible inhibition of DprE1 disrupts the production of essential cell wall precursors, ultimately leading to bacterial death.[1][2]

This mechanism-based inhibition, where the target enzyme activates the drug, confers a high degree of selectivity for mycobacteria and minimizes off-target effects.[3]

Caption: Covalent inhibition of DprE1 by dinitrobenzamides.

Structure-Activity Relationship: The Criticality of the Dinitro Substitution

The position and number of nitro groups on the benzamide scaffold are paramount for bioactivity. Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-dinitro substitution pattern is optimal for potent antimycobacterial activity.[1]

Compounds with a single nitro group or with nitro groups at other positions on the aromatic ring generally exhibit significantly lower or no activity.[1] For instance, a study comparing different nitro-substituted benzamides found that the 3,5-dinitro derivatives had minimum inhibitory concentrations (MICs) that were thousands of times lower than their counterparts with a single 3-nitro or 4-nitro substitution.[1] This highlights the essential role of both nitro groups in the interaction with the DprE1 active site and the subsequent activation process.

Furthermore, modifications to other parts of the dinitrobenzamide molecule, such as the N-alkyl chain length and the presence of terminal aromatic groups, can modulate the overall lipophilicity and binding affinity, thereby influencing the potency.[2][4] However, the 3,5-dinitro core remains the indispensable pharmacophore.

Quantitative Bioactivity Data

The following tables summarize the in vitro antimycobacterial activity of representative dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv.

Table 1: Bioactivity of N-Alkyl-3,5-Dinitrobenzamides

| Compound ID | N-Alkyl Chain Length | MIC (µg/mL)[1] | MIC (µM)[1] |

| 9 | C4 | >128 | >455 |

| 10 | C6 | 0.25 | 0.84 |

| 11 | C8 | 0.03 | 0.10 |

| 12 | C10 | 0.016 | 0.05 |

| 13 | C12 | 0.06 | 0.16 |

| 14 | C14 | 0.5 | 1.25 |

| 15 | C16 | >128 | >298 |

Table 2: Bioactivity of Dinitrobenzamide Analogs with Terminal Aromatic Groups

| Compound ID | Linker and Terminal Group | MIC (µg/mL)[2] | MIC (µM)[2] |

| a1 | Piperidine | >10 | >34.2 |

| a5 | 4-Phenylpiperidine | 0.156 | 0.42 |

| b1 | 2-Hydroxyethyl | 1.25 | 4.64 |

| c2 | 2-(4-Chlorophenoxy)ethyl | 0.031 | 0.08 |

| d1 | 3-Phenoxypropyl | 0.031 | 0.09 |

| d2 | 3-(4-Chlorophenoxy)propyl | 0.031 | 0.08 |

Experimental Protocols

General Synthesis of N-Alkyl-3,5-Dinitrobenzamides

A common synthetic route to N-alkyl-3,5-dinitrobenzamides involves the acylation of a primary amine with 3,5-dinitrobenzoyl chloride.[1]

References

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Dinitrobenzamide Compounds: A Technical Guide for Drug Development Professionals

An In-depth Review of the Absorption, Distribution, Metabolism, and Excretion of a Promising Class of Therapeutic Agents

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of dinitrobenzamide compounds. This class of molecules, characterized by a benzamide scaffold bearing two nitro groups, has garnered interest for various therapeutic applications, notably as antimicrobial agents. A thorough understanding of their pharmacokinetic profile is paramount for researchers, scientists, and drug development professionals to advance these compounds from the laboratory to clinical applications. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known mechanism of action.

Quantitative Pharmacokinetic Data

The publicly available quantitative pharmacokinetic data for dinitrobenzamide compounds is currently limited. The majority of research has focused on their synthesis and in vitro activity, with fewer studies detailing their in vivo disposition. The following table summarizes the available data for 1,3-dinitrobenzene, a structurally related compound, in rats and hamsters. It is important to note that while not a dinitrobenzamide, this data provides the most relevant available quantitative insight into the in vivo behavior of a dinitroaromatic compound.

| Compound | Species | Dose (mg/kg, i.p.) | Cmax (nmol/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| 1,3-Dinitrobenzene | Rat | 25 | 99.5 | N/A | N/A | N/A | N/A | [1] |

| 1,3-Dinitrobenzene | Hamster | 25 | 46.3 | N/A | N/A | N/A | N/A | [1] |

N/A: Not Available in the cited literature.

The significant difference in peak plasma concentrations (Cmax) between rats and hamsters highlights the importance of species-specific pharmacokinetic studies in preclinical development.[1] Further research is critically needed to establish a comprehensive pharmacokinetic profile, including Tmax, AUC, half-life, and oral bioavailability, for a broader range of dinitrobenzamide derivatives to facilitate robust structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies.

Metabolism and Excretion

Studies on nitromide (3,5-dinitrobenzamide) in rats have provided foundational knowledge regarding the metabolism and excretion of this class of compounds. The primary route of elimination is through metabolism, with subsequent excretion in both urine and feces.

Following oral administration to rats, approximately 67.9% of the nitromide dose is excreted in the urine and 32.6% in the feces over 96 hours.[2] The metabolic transformation of dinitrobenzamides is characterized by the reduction of the nitro groups. Metabolites are typically found in reduced forms, such as monoamines and diamines, and their conjugates.[2] This nitroreduction is a key step in both the bioactivation and detoxification pathways of nitroaromatic compounds.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is crucial for the replication and interpretation of results. Below is a representative, detailed protocol for an in vivo pharmacokinetic study of a dinitrobenzamide compound in rats, based on established practices in the field.

Representative In Vivo Pharmacokinetic Study Protocol in Rats

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250 g).

-

Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

-

Housing: Animals are housed in metabolic cages for studies requiring urine and feces collection.

2. Compound Formulation and Administration:

-

Formulation: The dinitrobenzamide compound is formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline or a suspension in 0.5% carboxymethylcellulose for oral gavage; a solution in a biocompatible solvent for intravenous injection).

-

Dose: A minimum of two dose levels, a low dose and a high dose, are typically evaluated to assess dose proportionality.

-

Administration:

-

Intravenous (IV): Administered as a bolus injection via the tail vein.

-

Oral (PO): Administered by oral gavage.

-

3. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Excreta Collection (for metabolism and excretion studies): Urine and feces are collected at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) using metabolic cages.

4. Bioanalytical Method for Quantification:

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the HPLC-MS/MS system.

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.

Mechanism of Action and Associated Pathways

Recent research has elucidated a key mechanism of action for certain dinitrobenzamide compounds, particularly in the context of their antimycobacterial activity. These compounds act as covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.

The inhibitory mechanism involves a bioactivation step within the target organism. The dinitrobenzamide compound enters the active site of the DprE1 enzyme. One of the nitro groups is then reduced by the enzyme's flavin adenine dinucleotide (FAD) cofactor to a nitroso intermediate. This reactive intermediate subsequently undergoes a nucleophilic attack by a cysteine residue (Cys387) in the active site of DprE1, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. The inhibition of DprE1 disrupts the synthesis of essential cell wall components, ultimately leading to bacterial cell death.

Conclusion

Dinitrobenzamide compounds represent a promising area of research for the development of new therapeutic agents. This technical guide has synthesized the available information on their pharmacokinetics, highlighting both what is known and where significant data gaps remain. The provided representative experimental protocol offers a framework for future in vivo studies, which are essential for a more complete understanding of the ADME properties of this chemical class. Furthermore, the elucidation of the DprE1 inhibition mechanism provides a clear target for structure-based drug design and optimization. Continued research into the quantitative pharmacokinetics and in vivo efficacy of novel dinitrobenzamide derivatives is crucial to unlock their full therapeutic potential.

References

In Silico Modeling of 4-Amino-3,5-dinitrobenzamide Binding to DprE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 4-Amino-3,5-dinitrobenzamide and related dinitrobenzamide (DNB) derivatives to Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. DprE1's essential role and absence in humans make it a prime target for novel anti-tuberculosis drugs.[1] This document outlines the core mechanisms of DprE1 inhibition, detailed protocols for in silico experiments, quantitative binding data, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of DprE1 Inhibition by Nitroaromatic Compounds

DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][4]

Nitroaromatic compounds, including dinitrobenzamides, are covalent inhibitors of DprE1.[5] The inhibitory mechanism proceeds as follows:

-

The FAD cofactor within DprE1 reduces the nitro group of the inhibitor to a reactive nitroso derivative.[5][6]

-

This nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a cysteine residue (Cys387) in the active site of DprE1.[5][7]

-

This attack forms a covalent semimercaptal bond between the inhibitor and the enzyme, leading to irreversible inhibition.[6]

This "suicide inhibition" mechanism is highly effective and is a hallmark of several classes of potent DprE1 inhibitors.[6]

Quantitative Data: Binding Affinities and Biological Activity

The following tables summarize key quantitative data for dinitrobenzamide derivatives and other DprE1 inhibitors from various in silico and in vitro studies. This data is crucial for structure-activity relationship (SAR) analysis and for validating computational models.

Table 1: Molecular Docking Scores of DprE1 Inhibitors

| Compound Class | Specific Compound Example | PDB ID Used | Docking Software | Binding Affinity (kcal/mol) | Reference |

| Dinitrobenzamide Derivatives | c2, d1, d2 | 4FDN | GOLD | Not specified, poses analyzed | [5] |

| Benzothiazinones (BTZ) | BTZ043 | Not specified | AutoDock | -11.49 | [8] |

| Natural Products | CNP0123918 | Not specified | Not specified | Not specified | [4] |

| Natural Products | CNP0041612 | Not specified | Not specified | Not specified | [4] |

| Natural Products | CNP0281145 | Not specified | Not specified | Not specified | [4] |

| Chromen-2-one Derivatives | C1-C6 | 4FEH | AutoDock Vina | -8.3 to -10.0 | [9] |

| Azaindole Derivatives | Hit 2 (chEMBL_SDF:357100) | 4KW5 | Not specified | < -9.0 | [10] |

| StreptomeDB Compounds | Hydroxythaxtomin A | Not specified | AutoDock 4.2.6 | -51.2 (MM-GBSA) | [11] |

| StreptomeDB Compounds | Lajollamycin B | Not specified | AutoDock 4.2.6 | -50.5 (MM-GBSA) | [11] |

Table 2: In Vitro Biological Activity of DprE1 Inhibitors

| Compound Class | Specific Compound Example | Minimum Inhibitory Concentration (MIC) | Reference |

| Dinitrobenzamide Derivatives | c2, d1, d2 | 0.031 µg/mL | [5] |

| N-alkyl Nitrobenzamides | Most active derivative | 16 ng/mL | [2][7] |

| Benzothiazinones | BTZ043 | 1 ng/mL | [12] |

| Dinitrobenzamides | DNB1 | Potent against XDR strains | [12] |

| Pyrazole-tethered coumarin | Not specified | 6.25 µg/mL | [4] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the binding of this compound to DprE1. These protocols are synthesized from common practices reported in the literature.[9][13][14]

Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of this compound within the DprE1 active site.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of M. tuberculosis DprE1 from the Protein Data Bank (PDB). Recommended structures include 4FDN, 4P8K, or 4KW5, which are commonly used for docking studies.[5][10][13]

-

Remove all non-essential water molecules and ligands from the PDB file. In some cases, a key water molecule involved in bridging interactions with the FAD cofactor may be retained.[5]

-

Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.

-

Assign partial charges to all atoms (e.g., using Gasteiger charges).

-

If necessary, build any missing loops or residues in the protein structure using tools like the 'Build Loop' function in MOE or similar software.[14]

-

Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[13]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define the rotatable bonds.

-

Convert the prepared ligand to the appropriate file format (e.g., PDBQT).

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box centered on the active site of DprE1.[13]

-

The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or by locating the FAD cofactor and the catalytic Cys387 residue.[5]

-

A typical grid box size is 30 x 30 x 30 Å with a spacing of 0.375 Å, ensuring it encompasses the entire binding pocket.[13]

-

-

Molecular Docking Simulation:

-

Pose Analysis and Selection:

-

Analyze the resulting docking poses based on their predicted binding energies (docking scores).

-

Visually inspect the top-scoring poses to assess the plausibility of the interactions, such as hydrogen bonds, hydrophobic interactions, and proximity to key residues like Cys387 and the FAD cofactor.[5][8]

-

The best pose is typically selected based on a combination of the lowest binding energy and the most favorable interactions with the active site.

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To evaluate the stability of the DprE1-ligand complex over time and to analyze the dynamic nature of the molecular interactions.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose of the DprE1-4-Amino-3,5-dinitrobenzamide complex as the starting structure.

-

Immerse the complex in a periodic box of a suitable water model (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

-

Use a standard force field such as OPLS or AMBER for the protein and ligand.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done using the steepest descent and conjugate gradient algorithms.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulation runs (e.g., 100-500 ps for each phase).

-

-

Production MD Simulation:

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand's position.[9]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[9]

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

-

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.[10][11]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

DprE1-DprE2 Enzymatic Pathway and Inhibition

Caption: Mechanism of DprE1-DprE2 pathway and its covalent inhibition by this compound.

In Silico Modeling Workflow

Caption: A generalized workflow for in silico modeling of ligand binding to DprE1.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Computational Approach to Repurposing Natural Products for DprE1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In‐Silico Exploration of the StreptomeDB Database for Potential Irreversible DprE1 Inhibitors toward Antitubercular Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

Methodological & Application

Application Note: HPLC Analysis for Purity Determination of 4-Amino-3,5-dinitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of the purity of 4-Amino-3,5-dinitrobenzamide and the separation of its potential related substances.

Introduction

This compound is a chemical compound with the molecular formula C₇H₆N₄O₅[1]. Accurate determination of its purity is crucial for its application in research and pharmaceutical development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, allowing for the separation of the main component from its potential impurities.

HPLC Method Parameters

A summary of the HPLC instrument conditions is provided in the table below. These parameters have been established based on methods for similar aromatic and amino-containing compounds.[2][3]

| Parameter | Condition |

| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: HPLC Method Parameters

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 2: Gradient Elution Program

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade or higher)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (HPLC grade)

Solution Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and HPLC grade water.

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

-

Sample Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

Chromatographic Procedure

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Perform five replicate injections of the Standard Solution to check for system suitability.

-

Inject the Sample Solution in duplicate.

-

After all injections, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., 80:20 Methanol:Water).

System Suitability Test (SST)

The system suitability test is a critical component to ensure the HPLC system is performing correctly. The following parameters should be monitored for the this compound peak in the replicate injections of the Standard Solution.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Test Acceptance Criteria

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Amino-3,5-dinitrobenzamide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-3,5-dinitrobenzamide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

This compound-¹³C₆, ¹⁵N (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis. The detailed instrumental parameters are summarized in Table 1.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18 Reverse-Phase (e.g., Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 4.0 min | 5% to 95% B |

| 4.0 - 5.0 min | 95% B |

| 5.1 - 7.0 min | 5% B (Re-equilibration) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| IonSpray Voltage | +4500 V |

| Temperature | 400°C |

| MRM Transitions | |

| This compound | Q1: 227.1 -> Q3: 209.1 (Quantifier), 181.1 (Qualifier) |

| Internal Standard | Q1: 234.1 -> Q3: 216.1 |

Note: MRM transitions are hypothetical and should be optimized empirically based on the compound's fragmentation pattern. The molecular formula for this compound is C₇H₆N₄O₅ with a molecular weight of 226.15 g/mol [4].

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[5]

Sample Preparation Protocol

A simple protein precipitation method was employed for sample extraction[3][6][7][8].

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability according to regulatory guidelines[9][10][11][12].

Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.[12]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1.0 ng/mL, with accuracy and precision within ±20%.

Table 2: Calibration Curve Linearity

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Concentration Range | 1.0 - 1000 ng/mL | - |

| Regression Model | Linear, 1/x² weighting | - |

| Mean r² (n=3) | 0.998 | ≥ 0.99 |

| LLOQ | 1.0 ng/mL | Accuracy: ±20%, Precision: ≤20% CV |

| ULOQ | 1000 ng/mL | Accuracy: ±15%, Precision: ≤15% CV |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates over three separate days.

Table 3: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

|---|---|---|---|---|---|---|---|

| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 | 1.06 | 106.0 | 11.2 |

| Low QC | 3.0 | 2.95 | 98.3 | 6.2 | 2.98 | 99.3 | 7.8 |

| Mid QC | 100 | 102.1 | 102.1 | 4.1 | 101.5 | 101.5 | 5.5 |

| High QC | 800 | 790.5 | 98.8 | 3.5 | 795.2 | 99.4 | 4.9 |

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[5][10]

Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma with the response in a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Table 4: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Mean Matrix Factor | Mean Recovery (%) |

|---|---|---|---|

| Low QC | 3.0 | 0.98 | 94.5 |

| High QC | 800 | 1.01 | 96.2 |

Acceptance Criteria: The CV of the matrix factor and recovery should be ≤15%.

Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during storage and processing.

Table 5: Stability Assessment

| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) | Acceptance Criteria |

|---|---|---|---|---|

| Bench-Top | 6 hours at RT | Low, High | 97.2, 98.5 | ±15% |

| Freeze-Thaw | 3 cycles | Low, High | 95.8, 97.1 | ±15% |

| Long-Term | 30 days at -80°C | Low, High | 96.5, 99.0 | ±15% |

| Post-Preparative | 24 hours in Autosampler | Low, High | 101.2, 99.8 | ±15% |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data reporting is depicted below.

Caption: LC-MS/MS analytical workflow for this compound.

Hypothetical Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, potential biotransformation routes can be hypothesized based on its chemical structure. Common metabolic reactions for nitroaromatic compounds include nitroreduction, while benzamides can undergo hydrolysis.

Caption: A potential metabolic pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the method make it well-suited for supporting regulated bioanalysis in clinical and preclinical studies. The validation data confirms that the method meets the stringent requirements for accuracy, precision, and stability necessary for drug development research.

References

- 1. uab.edu [uab.edu]

- 2. sciex.com [sciex.com]

- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H6N4O5 | CID 98638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]

- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pmda.go.jp [pmda.go.jp]

- 12. database.ich.org [database.ich.org]

Application Notes and Protocols for the Synthesis of 4-Amino-3,5-dinitrobenzamide Derivatives via Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-3,5-dinitrobenzamide derivatives utilizing the Mitsunobu reaction. This method offers a versatile approach for creating C-O or C-N bonds under mild conditions, which is particularly useful in medicinal chemistry and drug development for the synthesis of novel compounds.

Introduction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[1][2][3] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][4] This protocol adapts the general principles of the Mitsunobu reaction for the synthesis of this compound derivatives, a scaffold of interest in pharmaceutical research. The synthesis of 3,5-dinitrobenzamide derivatives has been accomplished using various methods, including the Mitsunobu reaction for the formation of ether linkages.[5] This protocol outlines a strategy to introduce a protected amino group at the 4-position of a precursor molecule.

General Reaction Scheme

The overall synthetic strategy involves the coupling of a suitable alcohol with a nucleophile containing a protected amino group, mediated by the Mitsunobu reagents. The general reaction is depicted below:

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Starting material containing a primary or secondary alcohol

-

N-protected amino nucleophile (e.g., N-Boc-4-aminophenol, N-Cbz-4-amino-1-butanol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane)

-

Reagents for workup (e.g., Saturated aqueous Sodium Bicarbonate, Brine, Magnesium Sulfate or Sodium Sulfate)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

-

Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group, H₂/Pd-C for Cbz group)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Syringes

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq.), the N-protected amino nucleophile (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous THF (or another suitable solvent). The volume of the solvent should be sufficient to ensure good stirring.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Azodicarboxylate: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the cooled solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[6]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected this compound derivative.

-

Deprotection:

-

Boc Deprotection: Dissolve the protected product in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure.

-

Cbz Deprotection: Dissolve the protected product in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate.

-

-

Final Purification: If necessary, purify the final this compound derivative by recrystallization or a final column chromatography.

Data Presentation

The following table should be used to record and summarize the quantitative data for each synthesized derivative.

| Compound ID | Starting Alcohol | N-Protected Nucleophile | Protected Intermediate Yield (%) | Deprotection Method | Final Product Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Mitsunobu reaction.

References

- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for In Vitro DprE1 Enzyme Inhibition Assay Using 4-Amino-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This enzyme is essential for the formation of arabinogalactan and lipoarabinomannan, which are crucial components of the mycobacterial cell wall.[2][3] Its absence in humans makes it an attractive and vulnerable target for the development of novel anti-tuberculosis drugs.[1][3] Dinitrobenzamide (DNB) derivatives have been identified as a potent class of DprE1 inhibitors, showing efficacy against drug-resistant strains of M. tuberculosis.[4][5] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay of DprE1 using 4-Amino-3,5-dinitrobenzamide, a representative compound from this class.

DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to produce the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[1][2] This is the first step in a two-step epimerization process, where DPX is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][6] Inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][3]

DprE1 Catalytic Pathway and Point of Inhibition

The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1 initiates the epimerization by oxidizing the C2' hydroxyl group of DPR. Inhibitors like this compound are designed to block this crucial step.

Caption: DprE1/DprE2 enzymatic pathway and the point of inhibition by this compound.

Experimental Protocols

Several assay formats can be utilized to determine the in vitro inhibitory activity of compounds against DprE1. Below are detailed protocols for a Thin Layer Chromatography (TLC)-based assay and a fluorescence-based assay.

Protocol 1: TLC-Based DprE1 Inhibition Assay

This method directly visualizes the conversion of a radiolabeled substrate to its product.

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme

-

[14C]-labeled Decaprenylphosphoryl-β-D-ribose ([14C]-DPR) substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]

-

FAD (Flavin adenine dinucleotide)

-

DMSO (Dimethyl sulfoxide)

-

Chloroform:Methanol (2:1, v/v)[2]

-

High-performance silica TLC plates

-

Phosphor imager and screens

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of test concentrations (e.g., from 1 mM to 10 nM).[2] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).[2]

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (final concentration 0.5-1 µM), and FAD (final concentration 1 mM).[2]

-

In a microcentrifuge tube, add 1 µL of the diluted inhibitor or DMSO (for the no-inhibitor control).[2]

-

Add the enzyme master mix to the tube.

-

Initiate the reaction by adding [14C]-DPR substrate. The final reaction volume should be 50 µL.[2]

-

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.[2]

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[2]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipid-linked substrate and product.[2]

-

Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.[2]

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[2]

-

Spot the entire sample onto a high-performance silica TLC plate.[2]

-

Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water [65:25:0.5:3.6, v/v/v/v]).[8]

-

Allow the plate to dry completely.

-

-

Data Acquisition and Analysis:

-

Expose the dried TLC plate to a phosphor screen overnight.[2]

-

Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([14C]-DPR) and the product ([14C]-DPX).[2]

-

Quantify the intensity of the substrate and product spots using software such as ImageJ.[2]

-

Calculate the percentage of substrate conversion for each reaction.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

-

Protocol 2: Fluorescence-Based DprE1 Inhibition Assay (Resazurin Method)

This high-throughput assay measures the redox activity of DprE1. The reduction of the FAD cofactor to FADH2 during DPR oxidation is coupled to the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin.[9]

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

This compound

-

Resazurin sodium salt

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]

-

DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Inhibitor and Reagent Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.[7]

-

Reaction Setup in a 96-well Plate:

-

Incubation: Incubate the plate at 37°C for 60 minutes.[7]

-

Signal Development: Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.[7]

-

Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.[7]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

-

Caption: General workflow for the in vitro DprE1 enzyme inhibition assay.

Data Presentation

The potency of DprE1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.[1] The following tables provide a template for presenting such data.

Table 1: In Vitro DprE1 Enzyme Inhibition Data

| Compound | DprE1 IC50 (µM) | Assay Method | Reference Compound (e.g., BTZ043) IC50 (µM) |

| This compound | [Insert Data] | TLC / Fluorescence | [Insert Data] |

| DNB1 | 0.2 | [Method not specified] | N/A |

Data for DNB1 is from Christophe et al., 2009.[4]

Table 2: Whole-Cell Activity against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (µM) | Cytotoxicity (e.g., Vero cells) CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] |

| DNB1 | [Insert Data] | >10 | [Insert Data] |

Cytotoxicity data for DNB1 is from Christophe et al., 2009.[5]

Target Validation Workflow

Confirming that the antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1 is a critical step.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for NMR Analysis of 4-Amino-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dinitrobenzamide is a nitroaromatic compound of interest in medicinal chemistry and materials science.[1] Its chemical structure, characterized by an aromatic ring substituted with an amino group, two nitro groups, and a benzamide functional group, necessitates thorough characterization to ensure purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. While specific experimental data for this compound is not widely published, this document outlines a generalized procedure based on the analysis of structurally similar compounds.[2][3]

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally related molecules such as N-alkyl-3,5-dinitrobenzamides and 4-amino-3,5-dinitrobenzoic acid.[3][4] The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 8.5 - 9.0 | Singlet | 2H |

| Amide-NH₂ | 7.5 - 8.0 | Broad Singlet | 2H |

| Amino-NH₂ | 6.0 - 7.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-NO₂ | 148 - 152 |

| C-NH₂ | 145 - 150 |

| C-H | 115 - 120 |

| C-C(O)NH₂ | 135 - 140 |

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve the sample and has a minimal signal overlap with the analyte peaks. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar aromatic compounds. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3] Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

2. NMR Instrument Parameters

The following are typical parameters for a 300 MHz or 500 MHz NMR spectrometer.[2][3]

¹H NMR Parameters

| Parameter | Value |

| Spectrometer Frequency | 300 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | ~3-4 s |

| Spectral Width | ~20 ppm |

| Temperature | 298 K |

¹³C NMR Parameters

| Parameter | Value |

| Spectrometer Frequency | 75 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 - 4096 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | ~1-2 s |

| Spectral Width | ~220 ppm |

| Temperature | 298 K |

3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments if needed.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

- 1. This compound | 54321-79-8 | Benchchem [benchchem.com]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. 4-Amino-3,5-dinitrobenzoic acid | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Elucidating the Mass Spectrum Fragmentation of 4-Amino-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed interpretation of the electron ionization (EI) mass spectrum fragmentation pattern of 4-Amino-3,5-dinitrobenzamide. Understanding the fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices, which is essential in various stages of drug development and chemical analysis. This note outlines the primary fragmentation mechanisms, presents the quantitative data of the key fragments, and provides a standardized protocol for acquiring the mass spectrum.

Introduction

This compound is a substituted aromatic compound with a molecular weight of 226.15 g/mol .[1][2] Its structure, featuring amino, nitro, and benzamide functional groups, leads to a characteristic fragmentation pattern under mass spectrometry. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint for structural elucidation. This application note will detail the fragmentation behavior of this compound, providing valuable information for its identification and characterization.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound upon electron ionization begins with the formation of the molecular ion [M]•+ at m/z 226. The subsequent fragmentation is driven by the presence of the nitro, amino, and amide functional groups on the aromatic ring. The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of NO (30 Da) and NO₂ (46 Da).

The interpretation of the mass spectrum of this compound is based on the GC-MS data available from the NIST Mass Spectrometry Data Center.[1] The key observed fragments are at m/z 226, 210, 164, and 118.[1]

A plausible fragmentation pathway is proposed as follows:

-

Molecular Ion (m/z 226): The peak at m/z 226 corresponds to the intact molecular ion [C₇H₆N₄O₅]•+.

-

Loss of NH₂ (m/z 210): The fragment at m/z 210 is likely formed by the loss of an amino radical (•NH₂) from the molecular ion, resulting in the ion [C₇H₄N₃O₅]•+.

-

Loss of NO₂ (m/z 164): The fragment at m/z 164 is proposed to be formed by the loss of a nitro group (•NO₂) from the m/z 210 fragment, leading to the ion [C₇H₄N₂O₃]•+.

-

Further Fragmentation (m/z 118): The fragment at m/z 118 could result from the loss of a second nitro group (•NO₂) from the m/z 164 fragment, yielding the ion [C₇H₄N₁O₁]•+.

Quantitative Fragmentation Data

The following table summarizes the key fragments and their relative intensities as observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Putative Neutral Loss |